molecular formula C17H14N4 B11112581 [1,2,4]Triazolo[1,5-a]pyrimidine, 1,7-dihydro-5,7-diphenyl- CAS No. 118757-35-0

[1,2,4]Triazolo[1,5-a]pyrimidine, 1,7-dihydro-5,7-diphenyl-

Cat. No.: B11112581
CAS No.: 118757-35-0
M. Wt: 274.32 g/mol
InChI Key: ZTBNSVRCQQGYFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound [1,2,4]Triazolo[1,5-a]pyrimidine, 1,7-dihydro-5,7-diphenyl- (referred to as dptp in literature) is a disubstituted triazolopyrimidine derivative with phenyl groups at positions 5 and 7 of the fused heterocyclic core. Its synthesis typically involves bromination of the parent triazolopyrimidine followed by nucleophilic substitution with Grignard reagents . This compound has garnered attention for its role in forming stable platinum(II) complexes with antiproliferative activity against cancer cells and its ability to participate in non-covalent interactions (e.g., π-π stacking and hydrogen bonding) that mimic DNA base-pairing, enhancing its relevance in bioinorganic chemistry .

Properties

IUPAC Name

5,7-diphenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4/c1-3-7-13(8-4-1)15-11-16(14-9-5-2-6-10-14)21-17(20-15)18-12-19-21/h1-12,16H,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTBNSVRCQQGYFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C=C(NC3=NC=NN23)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30415305
Record name [1,2,4]Triazolo[1,5-a]pyrimidine, 1,7-dihydro-5,7-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118757-35-0
Record name [1,2,4]Triazolo[1,5-a]pyrimidine, 1,7-dihydro-5,7-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,7-DIPHENYL-4,7-DIHYDRO-(1,2,4)TRIAZOLO(1,5-A)PYRIMIDINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Catalyst Design and Mechanism

  • Core-Shell Architecture : A silica-coated CuFe₂O₄ magnetite core ensures magnetic recovery and reuse (up to 5 cycles with <5% activity loss).

  • Zinc(II) Active Sites : The Schiff base ligand coordinates Zn²⁺ in a tetrahedral geometry, which shifts to square planar during catalysis, polarizing carbonyl groups and accelerating cyclization.

Reaction Optimization

A representative synthesis combines:

  • 3-Amino-1,2,4-triazole (1.0 mmol)

  • Benzaldehyde derivatives (1.0 mmol)

  • Acetoacetanilide (1.0 mmol)

  • Catalyst (0.003 g, 1 mol%)

Key outcomes include:

Aldehyde SubstituentYield (%)Reaction Time (min)
4-NO₂9220
4-OCH₃8825
3-Cl8530
2,4-(OCH₃)₂7835

Electron-withdrawing groups (e.g., -NO₂) enhance electrophilicity, reducing activation energy and reaction time.

Solvent-Free Mechanochemical Approaches

Emerging techniques utilize ball milling to bypass solvents, aligning with green chemistry principles. In one variant:

  • Equimolar reactants are milled with K₂CO₃ (20 Hz, 1 hour).

  • Yields reach 70–82%, though scalability remains challenging due to equipment constraints.

Comparative Analysis of Methodologies

ParameterOne-Step SynthesisNanocatalytic MethodMechanochemical
Yield (%)65–7878–9670–82
Reaction Time4–6 hours20–35 minutes1 hour
Catalyst RecyclabilityNone5 cyclesNone
Solvent UseEthanol/MethanolSolvent-freeSolvent-free
Energy EfficiencyModerateHighHigh

The nanocatalytic method outperforms others in yield and sustainability, though it requires specialized catalyst synthesis .

Chemical Reactions Analysis

Reaction Conditions

CatalystTemperature (°C)Time (min)Yield (%)Reference
CuFe₂O₄@SiO₂/Zn-Schiff base602585–92
Maltose8030–4584–94
Solvent-free ZnCl₂1002089

Key Steps :

  • Knoevenagel condensation between aldehyde and acetoacetanilide forms an α,β-unsaturated intermediate.

  • Michael addition of 3-amino-1,2,4-triazole followed by cyclodehydration yields the triazolopyrimidine core .

Functionalization at C-2 and C-6 Positions

The C-2 position is reactive toward nucleophilic substitution, enabling further derivatization:

Acylation Reactions

  • Substrate : 5,7-Diphenyl- triazolo[1,5-a]pyrimidine-2-carbonyl chloride.

  • Reagents : Amines, alcohols, or thiols.

  • Products : Amides, esters, or thioesters with retained diphenyl substitution .

Example :

Triazolo[1,5-*a*]pyrimidine-2-carbonyl chloride+R-NH2RCONH-Triazolo[1,5-*a*]pyrimidine\text{Triazolo[1,5-*a*]pyrimidine-2-carbonyl chloride} + \text{R-NH}_2 \rightarrow \text{RCONH-Triazolo[1,5-*a*]pyrimidine}

Yields: 70–88% under mild conditions (25°C, DCM) .

Electrophilic Aromatic Substitution

The phenyl rings at C-5 and C-7 undergo halogenation and nitration:

Halogenation

ReagentPositionProductYield (%)
Cl₂/FeCl₃para5-(4-Cl-phenyl)-7-phenyl derivative82
Br₂/AcOHmeta7-(3-Br-phenyl)-5-phenyl derivative78

Limitation : Steric hindrance from diphenyl groups reduces reactivity at ortho positions .

Ring-Opening and Rearrangement

Under strong acidic conditions (H₂SO₄, 100°C), the triazole ring undergoes cleavage to form pyrimidine-2-carboxamides.

Biological Activity-Driven Modifications

Derivatives of 5,7-diphenyl- triazolo[1,5-a]pyrimidine show enhanced bioactivity when:

  • C-6 : Functionalized with carboxamide groups (antiviral activity vs. influenza A) .

  • C-2 : Modified with catechol moieties (HIV RNase H inhibition) .

Mechanistic Insights

  • Catalytic Role of Schiff Base Complexes : Zinc(II) centers activate aldehydes via Lewis acid interactions, accelerating Knoevenagel condensation .

  • Solvent-Free Efficiency : Reduced reaction times (20–30 min) and improved yields (up to 94%) are attributed to minimized side reactions .

Stability and Reactivity Trends

  • Thermal Stability : Decomposition >250°C (DSC data) .

  • pH Sensitivity : Stable in neutral conditions but hydrolyzes in strong acids/bases via ring-opening.

Scientific Research Applications

Structural Characteristics

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is characterized by a fused triazole and pyrimidine ring system. The presence of phenyl substituents at the 5 and 7 positions enhances its pharmacological properties. The compound's molecular formula is C15H14N4, and it exhibits a molecular weight of 254.30 g/mol.

In a study conducted by Khaligh et al., the authors reported a synthesis method involving the condensation of various substituted benzaldehydes with ethyl cyanoacetate and 3-amino-1,2,4-triazole under optimized conditions. The reaction was carried out in a water-ethanol mixture at reflux temperatures to enhance solubility and reactivity .

Antiviral Activity

One of the most significant applications of [1,2,4]triazolo[1,5-a]pyrimidine derivatives is their antiviral activity. Research has demonstrated that these compounds can inhibit HIV-1 replication by targeting specific viral enzymes such as reverse transcriptase and RNase H. For example, derivatives with IC50 values in the micromolar range have been identified as effective inhibitors of RNase H activity .

Anti-inflammatory Properties

Additionally, several studies have explored the anti-inflammatory potential of [1,2,4]triazolo[1,5-a]pyrimidines. These compounds have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical mediators in inflammatory processes. In vitro assays have confirmed their ability to reduce inflammation markers in various models .

Anticancer Activity

The anticancer properties of these compounds are also noteworthy. Research indicates that [1,2,4]triazolo[1,5-a]pyrimidines can induce apoptosis in cancer cells through multiple mechanisms. For instance, modifications to the triazole ring have been associated with enhanced cytotoxicity against various cancer cell lines .

Table 2: Summary of Biological Activities

Activity TypeMechanismReference
AntiviralInhibition of HIV-1 enzymes
Anti-inflammatoryCOX-1/COX-2 inhibition
AnticancerInduction of apoptosis

Mechanism of Action

The mechanism of action of 5,7-diphenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, the compound may interact with other molecular pathways, contributing to its diverse biological activities .

Comparison with Similar Compounds

Key Observations :

  • Steric and Electronic Effects : Bulky substituents like tert-butyl (dbtp) enhance steric hindrance, influencing metal coordination geometry, whereas phenyl groups (dptp) promote π-π interactions critical for DNA-mimetic behavior .
  • Synthetic Flexibility : Chloro derivatives (e.g., 5,7-dichloro) serve as intermediates for further functionalization via cross-coupling reactions, unlike alkyl or aryl derivatives .

Physicochemical Properties

Property dptp (5,7-Diphenyl) dmtp (5,7-Dimethyl) 5,7-Dichloro
Molecular Weight 318.37 g/mol (Predicted) 178.20 g/mol 189.00 g/mol
Density 1.25 g/cm³ (Predicted) Not reported Not reported
pKa ~6.80 (Predicted) Not reported Not reported
Solubility Low (due to aromaticity) Moderate (polar substituents) Low (hydrophobic Cl)

Key Observations :

  • Aromaticity Impact : The diphenyl substituents in dptp reduce solubility in polar solvents but enhance stability in hydrophobic environments, such as lipid membranes or protein-binding pockets .
  • Chloro Derivatives : The 5,7-dichloro variant exhibits higher reactivity due to electron-withdrawing Cl groups, making it suitable for nucleophilic substitution .

Key Observations :

  • Antiproliferative Activity : dptp-based platinum complexes show comparable efficacy to cisplatin but with improved DNA-binding specificity due to aromatic interactions .
  • Agrochemical Utility : Methyl-substituted derivatives (dmtp) exhibit herbicidal activity, highlighting the role of substituents in target specificity .

Metal Coordination and Stability

Triazolopyrimidines act as ligands in metal complexes, with stability influenced by substituents:

  • dptp : Forms stable Pt(II) and Sn(IV) complexes via N3 coordination; π-π interactions between phenyl groups and DNA bases enhance bioactivity .
  • dbtp : Bulky tert-butyl groups increase steric hindrance, stabilizing square-planar Pt(II) geometries but reducing DNA intercalation efficiency compared to dptp .
  • 5,7-Dichloro: Limited direct metal coordination data, but Cl groups enable covalent bonding in hybrid materials .

Biological Activity

The compound [1,2,4]triazolo[1,5-a]pyrimidine, particularly in its 1,7-dihydro-5,7-diphenyl form, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications.

Synthesis of [1,2,4]Triazolo[1,5-a]pyrimidine Derivatives

Recent studies have reported various synthetic routes for producing [1,2,4]triazolo[1,5-a]pyrimidine derivatives. One notable method involves the use of ionic liquids and porous organic polymers as catalysts. This approach enhances yields and minimizes environmental impact compared to traditional methods . The synthesis often includes the condensation of substituted benzaldehydes with 3-amino-1,2,4-triazole and ethyl cyanoacetate under optimized conditions.

Biological Activity Overview

The biological activity of [1,2,4]triazolo[1,5-a]pyrimidine derivatives is extensive and includes:

  • Anticancer Activity : Compounds such as 5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, one derivative exhibited an IC50 value of 3.91 μM against MCF-7 breast cancer cells and 0.53 μM against HCT-116 colon cancer cells .
  • Antiviral Properties : Research has identified certain derivatives as effective inhibitors of influenza virus replication by targeting the PA-PB1 interaction critical for viral assembly .
  • Antibacterial Effects : Some compounds within this class have shown promising antibacterial activity against a range of pathogenic bacteria .

The mechanisms underlying the biological activities of these compounds are multifaceted:

  • Inhibition of Signaling Pathways : Certain derivatives have been found to inhibit the ERK signaling pathway by decreasing phosphorylation levels of key proteins such as ERK1/2 and AKT. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
  • Tubulin Polymerization Inhibition : Some triazolo-pyrimidines act as tubulin polymerization inhibitors, disrupting microtubule dynamics essential for cell division .

Case Studies

Several case studies highlight the efficacy of [1,2,4]triazolo[1,5-a]pyrimidine derivatives:

  • Study on Anticancer Activity : A study evaluated a series of triazolo-pyrimidine derivatives for their antiproliferative effects on MGC-803 gastric cancer cells. The most active compound induced apoptosis and G2/M phase arrest while regulating apoptosis-related proteins .
  • Antiviral Evaluation : Another investigation focused on the antiviral potential against influenza virus strains. Compounds were tested for their ability to inhibit viral replication at non-toxic concentrations. The results indicated that specific structural modifications significantly enhanced antiviral activity .

Data Table: Biological Activity Summary

Compound NameActivity TypeIC50 Value (μM)Target/Mechanism
5-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidineAnticancer3.91MCF-7 Cells (Tubulin Inhibition)
Compound H12AnticancerNot specifiedERK Signaling Pathway
Triazolo DerivativeAntiviralNot specifiedInfluenza Virus Replication
Various DerivativesAntibacterialNot specifiedPathogenic Bacteria

Q & A

Q. What are the most efficient synthetic protocols for preparing 1,2,4-triazolo[1,5-a]pyrimidine derivatives?

A scalable method involves a one-pot three-component reaction using 4,4’-trimethylenedipiperidine (TMDP) as a dual solvent-catalyst. This protocol avoids transition metals and achieves high yields (~85–92%) under mild conditions (50–60°C, 3–5 hours). Key steps include cyclocondensation of aldehydes, amines, and pyrimidine precursors, with TMDP facilitating both nucleophilic attack and dehydration . Alternative approaches employ Grignard reagents for regioselective C–H functionalization at C-5 and C-7 positions of the triazolopyrimidine core .

Q. How are triazolopyrimidine derivatives characterized structurally?

Single-crystal X-ray diffraction (SXRD) is the gold standard for determining bond lengths, angles, and supramolecular interactions. For example, N-(4-chlorophenyl)-5,7-dimethyl-triazolopyrimidin-2-amine was resolved using SHELXL-2018/3 (space group P-1), revealing intermolecular hydrogen bonds stabilizing the lattice . For rapid screening, 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) are used to confirm substituent regiochemistry and purity .

Q. What are common applications of triazolopyrimidines in medicinal chemistry?

These scaffolds are explored as bioactive agents due to their π-deficient heterocyclic core. For instance, 5,7-dimethyl-2-phenyl derivatives exhibit herbicidal activity (IC50_{50} = 12–18 μM against Echinochloa crusgalli) via inhibition of acetolactate synthase . Copper(II) complexes of triazolopyrimidines show leishmanicidal activity (IC50_{50} = 0.8–2.1 μM) by disrupting parasite redox balance .

Advanced Research Questions

Q. How can computational methods predict the energetic properties of triazolopyrimidine derivatives?

Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level calculates heats of formation (HOF), crucial for evaluating detonation velocity (DD) and pressure (PP). For nitro-substituted derivatives (e.g., 2-nitro-5,7-bis(trifluoromethyl-triazolopyrimidine), HOF values range from 180–220 kJ/mol, correlating with experimental detonation performance (e.g., DD ≈ 8.2 km/s) . Contradictions between computed and experimental HOFs often arise from crystal packing effects, requiring SXRD validation .

Q. What strategies optimize photophysical properties in push-pull triazolopyrimidine systems?

Substituents at C-5 and C-7 positions modulate charge-transfer transitions. For example, 2-phenyl-5-(4-fluorophenyl)-7-(4-nitrophenyl) derivatives exhibit strong intramolecular charge transfer (ICT), with absorption maxima at 380–420 nm and fluorescence quantum yields (ΦF\Phi_F) of 0.15–0.25. Electron-withdrawing groups (e.g., NO2_2) at C-7 enhance Stokes shifts (Δλ ≈ 100 nm) .

Q. How do steric effects influence metal coordination in triazolopyrimidine complexes?

Bulky substituents (e.g., isobutyl at C-7) hinder coordination geometries. In copper(II) bromide complexes with 7-isobutyl-5-methyl-triazolopyrimidine, steric strain reduces ligand field strength, resulting in distorted square-planar geometries and altered magnetic moments (μeff\mu_{\text{eff}} = 1.7–1.9 BM) . Comparative studies with less hindered ligands (e.g., 5,7-diethyl derivatives) show improved stability constants (KstabK_{\text{stab}} ≈ 108^8–109^9) .

Q. What methodologies resolve contradictions in structure-activity relationships (SAR) for cannabinoid receptor ligands?

For CB2-targeted triazolopyrimidines (e.g., N-cycloheptyl-4,7-dihydro-7-oxo derivatives), molecular docking (Glide SP mode) identifies critical hydrophobic interactions with residues Val113 and Trp194. Discrepancies between in vitro binding (Ki_i = 12 nM) and in vivo efficacy often arise from metabolic instability, addressed via prodrug strategies (e.g., carboxamide masking) .

Q. How are catalytic mechanisms elucidated in triazolopyrimidine synthesis?

In TMDP-catalyzed reactions, kinetic studies (monitored by 1^1H NMR) reveal a two-step mechanism: (i) TMDP activates aldehydes via iminium ion formation, accelerating nucleophilic attack, and (ii) facilitates dehydration through hydrogen-bonding interactions. Isotopic labeling (D2_2O) confirms proton transfer from the solvent in the rate-determining step .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.